molecular formula C13H13N3OS B3049742 N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea CAS No. 21780-68-7

N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea

Cat. No. B3049742
CAS RN: 21780-68-7
M. Wt: 259.33 g/mol
InChI Key: PZCDNWLGSCLQCC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTU belongs to the class of thiourea compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Scientific Research Applications

Chemosensors for Environmental and Biological Applications

Thiourea derivatives, including N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea, have demonstrated significant utility as chemosensors. These compounds are adept at detecting various anions and neutral analytes through colorimetric and fluorimetric methods, thanks to their ability to establish inter- and intramolecular hydrogen bonding facilitated by their S- and N- sites. Such characteristics make them ideal for the detection of environmental pollutants and for applications in biological, agricultural, and environmental samples. Their sensitive and selective sensing capabilities are essential for monitoring and managing the presence of harmful substances in diverse settings (Al-Saidi & Khan, 2022).

Radioprotection in Agricultural Research

Research into novel thiourea compounds, such as N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea, has uncovered their potential radioprotective effects on plant development. Studies involving pea seeds have demonstrated that certain thiourea derivatives can significantly mitigate the genetic effects of gamma rays, enhancing plant germination, survival, and mutation induction rates. This indicates their potential in improving crop resistance and productivity through protective measures against harmful radiation (Mehandjiev et al., 2002).

Coordination Chemistry and Metal Complexes

Thiourea derivatives are also prominent in the field of coordination chemistry due to their ability to act as ligands, forming complexes with various metals. These complexes exhibit a range of biological and medicinal applications, highlighting the compound's versatility. The interaction of thiourea derivatives with metals like Cu, Ag, and Au has been explored for potential uses in pharmaceutical chemistry and analytical applications, particularly as chemosensors for detecting anions and cations in environmental and biological samples (Khan et al., 2020).

Gold Leaching in Mineral Processing

In the realm of extractive metallurgy, thiourea, including derivatives like N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea, has been investigated as an alternative leaching agent to cyanide for gold extraction. Research has shown that thiourea can effectively solubilize gold under certain conditions, offering a potentially less toxic and more environmentally friendly alternative for gold recovery from mineral resources (Li & Miller, 2006).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-pyridin-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-17-11-7-5-10(6-8-11)15-13(18)16-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCDNWLGSCLQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176184
Record name N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830558
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea

CAS RN

21780-68-7
Record name N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea
Source ChemIDplus
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Record name NSC150533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150533
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Record name N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21780-68-7
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Record name N-(4-METHOXYPHENYL)-N'-(2-PYRIDINYL)THIOUREA
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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